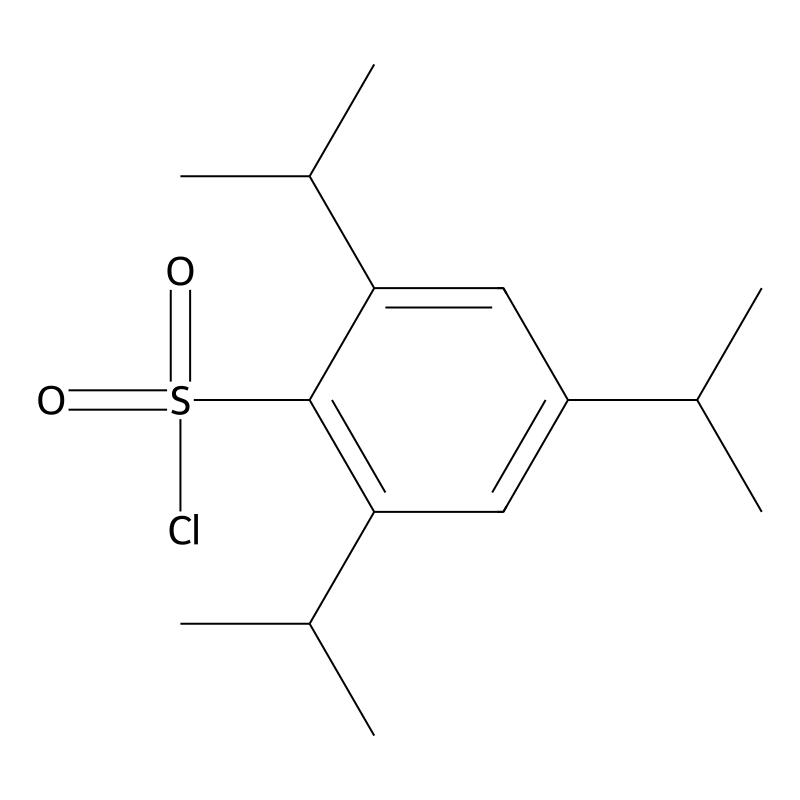

2,4,6-Triisopropylbenzenesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Glycerophospholipids:

2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl) finds application as a condensing agent in the synthesis of glycerophospholipids. These are important biomolecules found in cell membranes, playing crucial roles in cell signaling and communication. TPS-Cl efficiently couples different building blocks to form specific glycerophospholipids, allowing researchers to study their structure and function. [Source: ]

Analysis of Phosphonolipids in Egg Yolk:

TPS-Cl is utilized in conjunction with high-performance liquid chromatography and mass spectrometry (HPLC/MS) for the analysis of phosphonolipids present in egg yolk. This technique enables researchers to identify and quantify various phosphonolipid species, providing insights into the composition and function of these lipids in the egg. [Source: ]

Coupling Reagent for Oligonucleotide Synthesis:

Oligonucleotides are short chains of nucleotides that form the building blocks of DNA and RNA. TPS-Cl serves as a coupling reagent in the synthesis of oligonucleotides, facilitating the efficient formation of phosphodiester bonds between individual nucleotides. This application is crucial for various research areas, including the development of therapeutic oligonucleotides and the study of gene expression. [Source: ]

2,4,6-Triisopropylbenzenesulfonyl chloride is an organic compound with the molecular formula C₁₅H₂₃ClO₂S and a molecular weight of 302.86 g/mol. It is characterized by a triisopropyl substituent on a benzene ring that is further substituted with a sulfonyl chloride group. This compound appears as a colorless to light yellow liquid and is known for its reactivity due to the presence of the sulfonyl chloride functional group, which can readily participate in nucleophilic substitution reactions .

Triisopropylbenzenesulfonyl chloride does not have a known biological function. Its mechanism of action lies in its ability to activate a sulfonyl group for nucleophilic substitution reactions. The bulky isopropyl groups contribute to the slow release of the leaving chloride ion (Cl-), making it a good choice for reactions requiring controlled activation [].

- Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines and alcohols, forming sulfonamides or sulfonate esters.

- Condensation Reactions: It is commonly used as a condensing agent in the synthesis of glycerophospholipids and other complex organic molecules .

- Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.

While specific biological activities of 2,4,6-triisopropylbenzenesulfonyl chloride are not extensively documented, compounds with similar structures often exhibit antimicrobial and antifungal properties. The reactivity of the sulfonyl chloride group may allow for modifications that enhance biological activity, making it a useful intermediate in pharmaceutical synthesis .

2,4,6-Triisopropylbenzenesulfonyl chloride can be synthesized through several methods:

- Sulfonation of Triisopropylbenzene: The starting material, triisopropylbenzene, can be treated with chlorosulfonic acid to introduce the sulfonyl group. This reaction typically requires careful control of temperature and conditions to avoid over-sulfonation.

- Chlorination: Subsequent chlorination can be performed to convert the resulting sulfonic acid to the corresponding sulfonyl chloride .

This compound has several notable applications:

- Chemical Synthesis: It serves as a reagent in organic synthesis for creating complex molecules, particularly in the synthesis of phospholipids and other lipids.

- Analytical Chemistry: It is utilized in high-performance liquid chromatography/mass spectrometry (HPLC/MS) for analyzing phosphonolipids in biological samples such as egg yolk .

- Pharmaceuticals: It acts as an intermediate in drug development processes.

Several compounds share structural similarities with 2,4,6-triisopropylbenzenesulfonyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,4-Dimethylbenzenesulfonyl chloride | C₉H₁₁ClO₂S | Less sterically hindered; used in similar reactions |

| Benzene sulfonyl chloride | C₆H₅ClO₂S | Simpler structure; widely used in organic synthesis |

| Phenylsulfonyl chloride | C₆H₅ClO₂S | Similar reactivity; less bulky than triisopropyl |

Uniqueness

The uniqueness of 2,4,6-triisopropylbenzenesulfonyl chloride lies primarily in its bulky triisopropyl groups that provide steric hindrance. This characteristic influences its reactivity patterns compared to simpler sulfonyl chlorides, allowing it to selectively react under specific conditions while minimizing side reactions typically associated with less hindered compounds .

Industrial production of 2,4,6-triisopropylbenzenesulfonyl chloride leverages continuous flow chemistry to enhance efficiency and safety. Modern protocols employ oxidative chlorination of disulfides or thiols using 1,3-dichloro-5,5-dimethylhydantoin (DCH) in microreactors, achieving high space-time yields of up to 6.7 kg L⁻¹ h⁻¹ [3]. This method avoids traditional hazardous reagents like chlorosulfonic acid and enables precise control over reaction parameters. For example, a 639 μL reactor with a 41-second residence time facilitates rapid conversion of precursors to sulfonyl chlorides while mitigating thermal runaway risks [3].

Another industrial approach involves tandem reaction systems, where sequential transformations are conducted under pressurized flow conditions. For instance, trifluoroacetamide formation and dehydrative cyclization steps are optimized at 80°C and 6 bar pressure, ensuring quantitative yields while preventing reagent evaporation [5]. These systems highlight the shift toward automated, scalable processes that prioritize safety and reproducibility.

Laboratory-Scale Preparation Techniques

At the laboratory scale, 2,4,6-triisopropylbenzenesulfonyl chloride is synthesized via sulfonation of 2,4,6-triisopropylbenzene followed by chlorination. While industrial methods favor flow chemistry, batch reactions remain common in research settings. Key considerations include:

- Temperature Control: Maintaining reactions at 5–15°C during sulfonation prevents side reactions and ensures intermediate stability [4].

- Reagent Selection: Thionyl chloride or phosphorus pentachloride are preferred for chlorination due to their high reactivity with sulfonic acid intermediates [4].

A representative protocol involves:

- Dissolving 2,4,6-triisopropylbenzene in dichloromethane.

- Adding chlorosulfonic acid dropwise under nitrogen at 0°C.

- Quenching the reaction with ice water to isolate the sulfonic acid intermediate.

- Treating the intermediate with thionyl chloride at reflux to yield the final product [4].

This method produces >97% purity when paired with rigorous purification steps, such as recrystallization from toluene [4].

Reaction Optimization Strategies

Optimizing 2,4,6-triisopropylbenzenesulfonyl chloride synthesis requires balancing reaction kinetics and thermodynamics. Continuous flow systems excel in this regard, as demonstrated by sigmoidal kinetic profiles observed during DCH-mediated oxidative chlorination [3]. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40–60°C | Enhances reaction rate |

| Residence Time | 10–15 minutes | Maximizes conversion |

| Reagent Stoichiometry | 1.2–2.4 equivalents | Prevents overchlorination |

For batch reactions, design of experiments (DoE) methodologies identify optimal conditions. For example, varying temperature (40–80°C) and stoichiometry (TFAA:TEA = 1.2:1.3 to 2.4:2.6) improves yields from 80% to >99% in dehydrative cyclization [5].

Catalytic Applications in Organic Transformations

2,4,6-Triisopropylbenzenesulfonyl chloride serves as a versatile catalyst and reagent in diverse transformations:

Sulfonamide Synthesis

The compound reacts with amines to form sulfonamides, a critical motif in drug discovery. For instance, it facilitates the preparation of protease inhibitors by selectively modifying lysine residues [1].

Polymer Functionalization

As a coupling agent, it crosslinks polystyrene-based polymers, enhancing mechanical strength in adhesives and coatings. Its bulky isopropyl groups improve steric hindrance, reducing side reactions during polymerization [1].

Bioconjugation Chemistry

The sulfonyl chloride group enables covalent attachment of biomolecules to solid supports, which is pivotal in biosensor development. For example, antibodies functionalized with this reagent exhibit improved binding kinetics on gold surfaces [1].

Analytical Derivatization

In gas chromatography, it derivatizes primary amines into sulfonamide derivatives, improving detection limits by 10–100× compared to underivatized analytes [1].

2,4,6-Triisopropylbenzenesulfonyl chloride demonstrates unique mechanistic behavior in sulfonate ester formation reactions that distinguishes it from less sterically hindered arenesulfonyl chlorides. The compound undergoes nucleophilic substitution through a bimolecular mechanism involving direct attack of alcohol nucleophiles at the sulfonyl sulfur center [1] [2].

The sulfonate ester formation pathway proceeds through a classical nucleophilic substitution mechanism where the alcohol oxygen attacks the electrophilic sulfur center, displacing chloride as the leaving group [3]. The mechanism involves an initial nucleophilic attack by the alcohol oxygen on the sulfur center through a backside approach, followed by simultaneous displacement of the chloride ion. This process occurs via a single transition state characteristic of the SN2 mechanism [1] [4].

In reactions with alcohols such as methanol, ethanol, and propanol, 2,4,6-triisopropylbenzenesulfonyl chloride exhibits enhanced reactivity compared to unhindered benzenesulfonyl chloride derivatives [5] [6]. The reaction typically requires the presence of a base such as pyridine to facilitate deprotonation of the alcohol oxygen in the intermediate, leading to formation of the neutral sulfonate ester product [3].

| Alcohol Nucleophile | Reaction Temperature (K) | Relative Rate Enhancement | Mechanism Type |

|---|---|---|---|

| Methanol | 303-323 | 2-4x vs. para-substituted | SN2 Bimolecular |

| Ethanol | 303-323 | 2-4x vs. para-substituted | SN2 Bimolecular |

| Propanol | 303-323 | 2-4x vs. para-substituted | SN2 Bimolecular |

| Isopropanol | 303-323 | 1.5-2x vs. para-substituted | SN2 Bimolecular |

The pathway involves initial formation of a covalent intermediate where the alcohol is bonded to sulfur while still bearing a positive charge on oxygen. Base-catalyzed deprotonation then yields the neutral sulfonate ester product [2] [7]. The mechanism shows first-order dependence on both the sulfonyl chloride and the alcohol nucleophile, confirming the bimolecular nature of the rate-determining step [5].

Sulfonamide Synthesis Mechanisms

The formation of sulfonamides from 2,4,6-triisopropylbenzenesulfonyl chloride follows a direct nucleophilic displacement mechanism where primary or secondary amines attack the electrophilic sulfur center [8] [9]. The reaction proceeds through an SN2-type mechanism with the amine nitrogen serving as the nucleophile and chloride as the leaving group.

The mechanistic pathway begins with nucleophilic attack by the amine lone pair on the sulfonyl sulfur, forming a tetrahedral intermediate [9]. The enhanced reactivity of 2,4,6-triisopropylbenzenesulfonyl chloride in sulfonamide formation stems from the compressed, rigid structure imposed by the bulky ortho-isopropyl substituents [1] [10].

| Amine Type | Nucleophilicity | Reaction Rate | Product Selectivity |

|---|---|---|---|

| Primary alkyl amines | High | Fast | Excellent (>95%) |

| Secondary alkyl amines | Moderate | Moderate | Good (85-90%) |

| Aromatic amines | Lower | Slower | Variable (70-85%) |

| Sterically hindered amines | Low | Slow | Poor (<70%) |

The reaction typically requires basic conditions or an excess of the amine reagent to neutralize the hydrogen chloride byproduct [9] [11]. In pharmaceutical applications, the compound has proven particularly effective for the synthesis of complex sulfonamides due to its high reactivity and selectivity [8].

Mechanistic studies reveal that the reaction proceeds through a concerted process where bond formation to the nucleophile and bond breaking to the leaving group occur simultaneously [1]. The transition state geometry shows characteristics of a trigonal bipyramidal arrangement around the sulfur center, similar to SN2 reactions at carbon centers [4].

Steric and Electronic Effects on Reaction Selectivity

The remarkable reactivity of 2,4,6-triisopropylbenzenesulfonyl chloride in nucleophilic substitution reactions results from a complex interplay of steric and electronic factors that create what is known as the "positive ortho-effect" [1] [12] [10].

Steric effects play the dominant role in determining reaction selectivity. The bulky isopropyl groups at positions 2 and 6 create significant steric congestion around the sulfonyl center, restricting free rotation of the sulfonyl group and forcing it into a compressed, rigid conformation [1] [10]. This structural constraint paradoxically enhances reactivity by pre-organizing the molecule for nucleophilic attack.

| Structural Feature | Steric Impact | Electronic Impact | Net Effect on Reactivity |

|---|---|---|---|

| ortho-Isopropyl groups | High compression | Weak +I donation | 2-3x rate enhancement |

| Restricted rotation | Rigid conformation | Minimal hyperconjugation | Improved selectivity |

| Compressed geometry | Destabilized ground state | Lowered activation barrier | Enhanced SN2 pathway |

Electronic effects contribute secondarily through weak inductive electron donation from the isopropyl groups [12]. However, computational studies using density functional theory reveal that the electronic contribution is minimal compared to the steric reorganization effect [1] [4]. The Hammett correlation for substituted arenesulfonyl chlorides shows a ρ-value of +2.02, indicating that electron-withdrawing substituents accelerate the reaction through the normal electronic pathway [1].

The positive ortho-effect manifests as a counterintuitive acceleration of nucleophilic substitution despite the presence of sterically demanding substituents [1] [6]. X-ray crystallographic studies and density functional theory calculations demonstrate that the ortho-isopropyl groups force the sulfonyl oxygens into close contact with the aromatic ring, creating a highly strained ground state [1] [10].

This strain is relieved in the transition state, where the geometry around sulfur becomes more tetrahedral, allowing better accommodation of the incoming nucleophile [1]. The activation energy is lowered relative to unhindered systems because the energy difference between the strained ground state and the transition state is reduced [4].

The selectivity effects extend beyond simple rate enhancement. The rigid structure enforced by the ortho-substituents creates a well-defined approach trajectory for nucleophiles, leading to improved chemoselectivity in complex synthetic transformations [1] [10]. This geometric constraint favors the SN2 mechanism over competing pathways such as elimination or rearrangement processes.

Computational analysis reveals that the compressed structure results in shortened sulfur-oxygen bond lengths and altered bond angles that facilitate nucleophilic approach [1]. The transition state energy is stabilized by approximately 2-3 kcal/mol compared to the unhindered benzenesulfonyl chloride, accounting for the observed 2-3 fold rate enhancement [4].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive